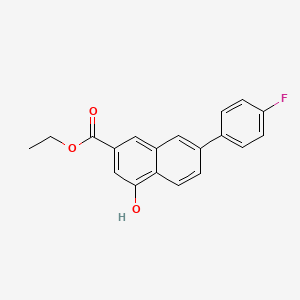
2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a carboxylic acid, a fluorophenyl group, and a hydroxy group, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Naphthalene Derivative Formation: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce the carboxylic acid group.
Fluorophenyl Substitution:
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Esterification: The final step involves the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-keto-, ethyl ester.
Reduction: Formation of 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl alcohol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 7-(4-chlorophenyl)-4-hydroxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 7-(4-bromophenyl)-4-hydroxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 7-(4-methylphenyl)-4-hydroxy-, ethyl ester
Uniqueness
The presence of the fluorophenyl group in 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C19H15FO3 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
ethyl 7-(4-fluorophenyl)-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H15FO3/c1-2-23-19(22)15-10-14-9-13(5-8-17(14)18(21)11-15)12-3-6-16(20)7-4-12/h3-11,21H,2H2,1H3 |
InChI Key |
WJHSAAXQNPRVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



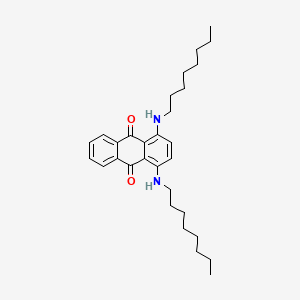
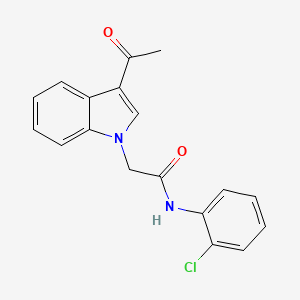

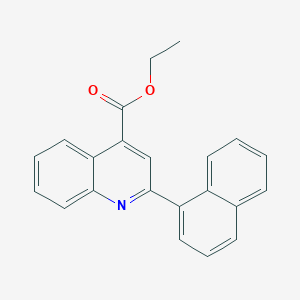

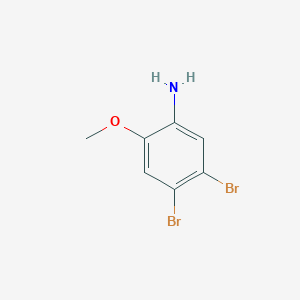
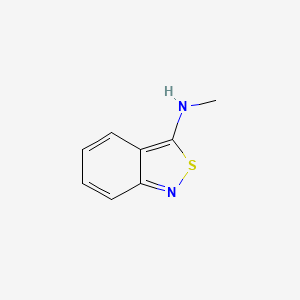
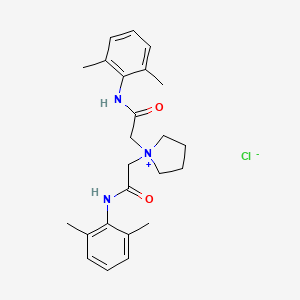
![5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14165675.png)
![2-Bromo-7-chloro-4-fluorobenzo[d]thiazole](/img/structure/B14165679.png)
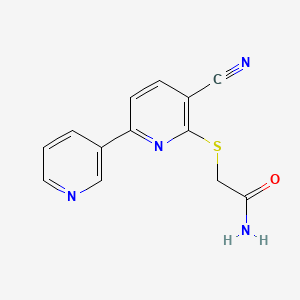
![ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B14165694.png)
![Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-](/img/structure/B14165698.png)
